N-{2-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide is a complex organic compound that features a piperazine ring, an indole moiety, and a fluorobenzamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Scientific Research Applications
N-{2-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
Target of Action
Compounds with a piperazine moiety are widely employed in drugs and show a wide range of biological and pharmaceutical activity . The indole nucleus is also found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Mode of Action
The interaction of these compounds with their targets would depend on the specific structure of the compound and the target. For instance, piperazine derivatives can interact with various receptors and enzymes, altering their function .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compounds. For example, if the compound targets a receptor involved in a signaling pathway, it could affect the downstream effects of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on their specific chemical structures. Factors such as the presence of functional groups and the overall size and shape of the molecule can influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from altering cell signaling to inhibiting or promoting the activity of certain enzymes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Future Directions
Biochemical Analysis
Biochemical Properties
N-{2-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide is a selective G-protein coupled receptor GPR55 (LPIR1) agonist . It is 18-times more potent than lysophosphatidylinositol in stimulating cellular ERK1/2 phosphorylation . This suggests that it interacts with the GPR55 receptor and influences downstream signaling pathways, including the ERK1/2 pathway .
Cellular Effects
The compound’s interaction with the GPR55 receptor suggests that it may have significant effects on various types of cells and cellular processes. By influencing the ERK1/2 pathway, this compound could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the GPR55 receptor, acting as an agonist . This binding interaction triggers downstream signaling pathways, including the ERK1/2 pathway . The compound’s influence on this pathway could lead to changes in gene expression and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Indole Synthesis: The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reactions: The final step involves coupling the piperazine derivative with the indole moiety and the fluorobenzamide group using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The fluorobenzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Shares the dimethylphenyl group but lacks the piperazine and indole moieties.
Piperazine-containing drugs: Such as aripiprazole and quetiapine, which also feature the piperazine ring but differ in other structural aspects.
Uniqueness
N-{2-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide is unique due to its combination of a piperazine ring, an indole moiety, and a fluorobenzamide group. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN4O2/c1-18-7-12-24-23(17-18)26(32-28(35)21-8-10-22(30)11-9-21)27(31-24)29(36)34-15-13-33(14-16-34)25-6-4-5-19(2)20(25)3/h4-12,17,31H,13-16H2,1-3H3,(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUXFQXPXSCKPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C5=CC=CC(=C5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.